molecular formula C11H6ClF3N8 B10928585 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10928585
M. Wt: 342.67 g/mol
InChI Key: LKPZWIFFERMQMH-UHFFFAOYSA-N
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Description

2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.

Preparation Methods

The synthesis of 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the triazolo[1,5-c]pyrimidine scaffold. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF) .

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar compounds to 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C11H6ClF3N8

Molecular Weight

342.67 g/mol

IUPAC Name

4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C11H6ClF3N8/c1-22-6(5(12)7(20-22)11(13,14)15)9-18-10-4-2-17-19-8(4)16-3-23(10)21-9/h2-3H,1H3,(H,17,19)

InChI Key

LKPZWIFFERMQMH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Cl)C2=NN3C=NC4=C(C3=N2)C=NN4

Origin of Product

United States

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